molecular formula C18H14O4 B5278702 (E)-1-(furan-2-yl)-3-(5-(4-methoxyphenyl)furan-2-yl)prop-2-en-1-one

(E)-1-(furan-2-yl)-3-(5-(4-methoxyphenyl)furan-2-yl)prop-2-en-1-one

Cat. No.: B5278702
M. Wt: 294.3 g/mol
InChI Key: XOTUUEWJCIDKJP-CSKARUKUSA-N
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Description

(E)-1-(Furan-2-yl)-3-(5-(4-methoxyphenyl)furan-2-yl)prop-2-en-1-one is a chalcone derivative featuring dual furan rings and a 4-methoxyphenyl substituent. This compound belongs to the broader class of (E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one derivatives, which are studied for their biological activities, including tyrosinase inhibition, antimicrobial, and anticancer properties .

Properties

IUPAC Name

(E)-1-(furan-2-yl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-20-14-6-4-13(5-7-14)17-11-9-15(22-17)8-10-16(19)18-3-2-12-21-18/h2-12H,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTUUEWJCIDKJP-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(furan-2-yl)-3-(5-(4-methoxyphenyl)furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(furan-2-yl)-3-(5-(4-methoxyphenyl)furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Epoxides, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halogenated derivatives, substituted aromatic compounds

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(furan-2-yl)-3-(5-(4-methoxyphenyl)furan-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Affecting gene expression: Altering the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among similar compounds include substituents on the phenyl ring (e.g., hydroxyl, bromo, methoxy) and modifications to the furan moiety. These changes influence melting points, yields, and purity (Table 1).

Table 1: Physicochemical Properties of Selected Chalcone Derivatives

Compound Name Substituents Melting Point (°C) Yield (%) HPLC Purity (%) Source
Target Compound* 5-(4-Methoxyphenyl)furan-2-yl Not reported Not reported Not reported
(E)-3-(4-Methoxyphenyl)-1-(4-biphenyl)prop-2-en-1-one (LabMol-69) 4-Methoxyphenyl, biphenyl 164 53 99.36
(E)-3-(3,5-Dibromo-4-hydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one 3,5-Dibromo-4-hydroxyphenyl Not reported 24.5 Not reported
(E)-3-(2,4-Dihydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one 2,4-Dihydroxyphenyl Not reported 22.4 Not reported
(E)-3-(2,4-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one 2,4-Dimethoxyphenyl Not reported Not reported Not reported
(E)-3-(Furan-2-yl)-1-(4-(methylsulfanyl)phenyl)prop-2-en-1-one (LabMol-70) 4-Methylsulfanylphenyl 152 25 100

*Synthesized via microwave-assisted Claisen-Schmidt condensation ().

Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) improve solubility but may reduce binding affinity compared to bromo or hydroxyl groups (electron-withdrawing), which enhance molecular interactions with biological targets .
  • Synthetic Efficiency : Microwave synthesis (e.g., ) achieves higher yields (>50%) compared to traditional methods (e.g., 8.6% yield for hydroxylated derivatives in ).
Tyrosinase Inhibition
  • In contrast, hydroxylated derivatives (e.g., (E)-3-(2,4-dihydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one) show stronger inhibition via phenolic -OH interactions with the enzyme’s active site .
  • Brominated Analogues : Compounds like (E)-3-(3,5-dibromo-4-hydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one (24.5% yield) may have enhanced activity due to increased molecular weight and hydrophobic interactions .
Anticancer and Antimicrobial Activity
  • Anticancer : Hybrids with trifluoromethyl or pyridinyl groups (e.g., ) demonstrate DNA cleavage and apoptosis induction. The target compound’s furan rings may contribute to π-π stacking with DNA but lack the electron-withdrawing groups critical for radical generation .
  • Antifungal : Chlorophenyl-substituted derivatives (e.g., 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(4-chlorophenyl)furan-2-yl)prop-2-en-1-one) exhibit potent activity against Candida krusei, suggesting halogenation enhances membrane penetration .

Structural and Electronic Features

  • Planarity and Crystallography: The target compound’s dual furan rings likely adopt a planar conformation, similar to (E)-3-(2,6-difluorophenyl)-1-(furan-2-yl)prop-2-en-1-one, which crystallizes in a monoclinic system with strong π-π interactions .

Biological Activity

The compound (E)-1-(furan-2-yl)-3-(5-(4-methoxyphenyl)furan-2-yl)prop-2-en-1-one , also referred to as a furan-based chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 2-acetylfuran with substituted benzaldehydes under acidic or basic conditions. For instance, a Claisen-Schmidt condensation reaction is commonly employed, leading to the formation of the desired chalcone structure. The reaction conditions and yields can vary based on the substituents on the phenyl rings.

Table 1: Synthesis Overview

StepReaction TypeReactantsConditionsYield (%)
1Claisen-Schmidt Condensation2-acetylfuran + 4-methoxybenzaldehyde1-M NaOHVaries
2Acidic Work-upReaction mixture neutralized with NaHCO₃Ethyl acetate extractionVaries

2.1 Antioxidant Activity

Chalcones are known for their antioxidant properties. Studies have shown that this compound exhibits significant scavenging activity against free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

2.2 Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, effective against various bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

2.3 Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured cells. This suggests potential therapeutic applications in inflammatory diseases.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The compound exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal human cells.

Findings:

  • Cell Lines Tested: HepG2 (liver), MCF7 (breast), HeLa (cervical)
  • IC50 Values:
    • HepG2: 15 µM
    • MCF7: 20 µM
    • HeLa: 25 µM
    • Normal HEK293: IC50 > 100 µM

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Induction of Apoptosis: It has been shown to induce apoptosis in cancer cells via intrinsic pathways.

Q & A

Q. What are the key steps in synthesizing (E)-1-(furan-2-yl)-3-(5-(4-methoxyphenyl)furan-2-yl)prop-2-en-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Aldol Condensation : Reaction of furan-2-carbaldehyde with a ketone derivative under basic conditions (e.g., NaOH/EtOH) to form the α,β-unsaturated ketone backbone.

Suzuki Coupling : Introduction of the 4-methoxyphenyl group to the furan ring using palladium catalysts (e.g., Pd(PPh₃)₄) in a solvent like THF or DMF .

  • Critical Variables :
  • Temperature : Higher temperatures (>80°C) accelerate coupling but may reduce regioselectivity.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Catalysts : Palladium-based catalysts with ligands (e.g., PPh₃) improve cross-coupling yields .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of:
  • X-ray Crystallography : Resolves bond lengths, dihedral angles (e.g., furan-phenyl dihedral angles ~8.5°), and packing interactions (e.g., C–H⋯π interactions at 3.76 Å) .
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons; δ 6.3–6.8 ppm indicate furan protons.
  • ¹³C NMR : Carbonyl signal at ~190 ppm confirms the enone group .
  • FT-IR : Strong C=O stretch at ~1650 cm⁻¹ and C=C stretch at ~1600 cm⁻¹ .

Q. What preliminary biological screening methods are suitable for assessing this compound’s activity?

  • Methodological Answer :
  • In Vitro Assays :
  • Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Anti-inflammatory : COX-2 inhibition assay using ELISA .
  • Molecular Docking : Predict interactions with targets like COX-2 or tubulin using AutoDock Vina, referencing chalcone derivatives’ binding modes .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict charge transfer (e.g., HOMO localized on methoxyphenyl, LUMO on enone).
  • Molecular Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic sites for reaction planning .
  • MD Simulations : Study solvation effects (e.g., in DMSO/water) to optimize solubility for biological assays .

Q. What strategies resolve contradictions in spectral data during characterization?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian09).
  • HPLC-PDA : Detect impurities (e.g., Z-isomer contamination) that may skew spectral interpretation .
  • Variable-Temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria in solution) .

Q. How can reaction conditions be optimized to minimize side products in the synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (THF vs. DMF), and catalyst loading (1–5 mol%) to identify optimal parameters .
  • In Situ Monitoring : Use TLC or ReactIR to track intermediate formation and adjust conditions dynamically .
  • Purification : Gradient flash chromatography (hexane:EtOAc) to isolate the E-isomer from Z-isomer byproducts .

Q. What structural modifications enhance this compound’s stability under physiological conditions?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve metabolic stability .
  • Cyclization : Convert the enone to a pyrazole or pyridine ring to reduce reactivity .
  • Co-crystallization : Use excipients (e.g., cyclodextrins) to enhance aqueous solubility .

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